molecular formula C10H21ClN2O2S B6660918 N-(piperidin-3-ylmethyl)but-3-ene-1-sulfonamide;hydrochloride

N-(piperidin-3-ylmethyl)but-3-ene-1-sulfonamide;hydrochloride

Cat. No.: B6660918
M. Wt: 268.80 g/mol
InChI Key: LHPSVEJFUJDVFC-UHFFFAOYSA-N
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Description

N-(piperidin-3-ylmethyl)but-3-ene-1-sulfonamide;hydrochloride is a compound that features a piperidine ring, a butene group, and a sulfonamide moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound’s unique structure makes it a valuable subject for research in multiple scientific fields.

Properties

IUPAC Name

N-(piperidin-3-ylmethyl)but-3-ene-1-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S.ClH/c1-2-3-7-15(13,14)12-9-10-5-4-6-11-8-10;/h2,10-12H,1,3-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPSVEJFUJDVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCS(=O)(=O)NCC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-3-ylmethyl)but-3-ene-1-sulfonamide;hydrochloride typically involves the reaction of piperidine derivatives with sulfonyl chlorides under basic conditions. The process may include:

    Formation of the Piperidine Derivative: Starting with piperidine, various functional groups can be introduced through reactions like alkylation or acylation.

    Sulfonamide Formation: The piperidine derivative reacts with but-3-ene-1-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.

    Hydrochloride Formation: The final product is obtained by treating the sulfonamide with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-3-ylmethyl)but-3-ene-1-sulfonamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The butene group can be oxidized to form epoxides or diols.

    Reduction: The sulfonamide group can be reduced to amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing sulfonamides.

    Substitution: Alkyl halides for nucleophilic substitution on the piperidine ring.

Major Products

    Epoxides: and from oxidation.

    Amines: from reduction.

    Substituted piperidines: from nucleophilic substitution.

Scientific Research Applications

N-(piperidin-3-ylmethyl)but-3-ene-1-sulfonamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(piperidin-3-ylmethyl)but-3-ene-1-sulfonamide;hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(piperidin-3-ylmethyl)but-3-ene-1-sulfonamide
  • N-(piperidin-3-ylmethyl)but-3-ene-1-sulfonamide;hydrobromide

Uniqueness

N-(piperidin-3-ylmethyl)but-3-ene-1-sulfonamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

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